Chloro(p-cymene)[(1S,2S)-(-)-2-amino-1,2-diphenylethyl((methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(S,S)-MsDpen]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a chiral diamine ligand complexed with ruthenium . It is used for the asymmetric transfer hydrogenation of a variety of imines . The complex is structurally similar to (benzene)ruthenium dichloride dimer .
Synthesis Analysis
The dimer is prepared by the reaction of the phellandrene with hydrated ruthenium trichloride . At high temperatures, it exchanges with other arenes . The compound reacts with Lewis bases to give monometallic adducts .Molecular Structure Analysis
The compound adopts pseudo-octahedral piano-stool structures . The molecular weight of the compound is 612.39 .Chemical Reactions Analysis
The compound is used as a catalyst for the asymmetric transfer hydrogenation of a variety of imines . It is also used to prepare catalysts (by monomerization with dppf) used in borrowing hydrogen catalysis, a catalytic reaction that is based on the activation of alcohols towards nucleophilic attack .Physical and Chemical Properties Analysis
The compound is a red solid . It has a melting point of 247 to 250 °C and decomposes at this temperature . It is slightly soluble in water, with hydrolysis .Scientific Research Applications
Catalytic Applications
Ruthenium complexes, including those incorporating p-cymene, have been extensively studied for their catalytic properties. A notable application includes their use in ring-closing metathesis reactions, showcasing their effectiveness in organic synthesis transformations. The catalytic systems prepared in situ from ruthenium sources and specific carbene precursors demonstrate the versatility of these complexes in producing cyclic derivatives from silylated enynes and allyl propargyl ethers, highlighting the dichotomous behavior of the catalytic system for cycloisomerisation products or metathesis compounds (Sémeril, Bruneau, & Dixneuf, 2002). Additionally, the in situ generation of Ru-based metathesis catalysts has been systematically studied, revealing the formation of highly selective and efficient catalytic systems for olefin metathesis transformations, with significant implications for industrial and synthetic organic chemistry (Müller et al., 2019).
Antimicrobial and Medicinal Chemistry
P-Cymene, a component of many ruthenium complexes, has been identified in over 100 plant species and possesses a wide range of biological activities, including antimicrobial effects. The antimicrobial property of p-cymene, either alone or as a major component of plant extracts, has been extensively investigated, underscoring the need for new substances with antimicrobial properties to combat communicable diseases. This review emphasizes the potential of p-cymene in human healthcare and biomedical applications, suggesting its promising role in functionalizing biomaterials and nanomaterials (Marchese et al., 2017).
Anticancer Activity
Research on ruthenium complexes, including those incorporating elements like p-cymene, has extended into the realm of anticancer activity. These complexes have shown promise as anticancer agents, with various studies focusing on their ability to interact with DNA/proteins and exhibit antitumor activity. The structural diversity of ruthenium(II) complexes, their interaction modes with biological molecules, and their potential as antitumor agents have been comprehensively reviewed, offering insights into the development of new anticancer drugs (Simović et al., 2019). Mononuclear (arene) ruthenium complexes have been developed and reviewed for their anticancer properties, indicating fewer side effects compared to traditional platinum-based drugs and showcasing the potential for activity tuning through ligand variation (Amarasinghe & Perera, 2022).
Mechanism of Action
Target of Action
It is known that ruthenium complexes are often used in the field of medicinal chemistry due to their potential anticancer properties . They can interact with various biological targets, including DNA, proteins, and enzymes, disrupting their normal function and leading to cell death .
Mode of Action
MFCD16294988 is a chiral diamine ligand complexed with ruthenium . It is used for the asymmetric transfer hydrogenation of a variety of imines It is known that ruthenium complexes can interact with biological molecules through various mechanisms, such as intercalation into dna, binding to proteins, or inhibition of enzymes .
Biochemical Pathways
Ruthenium complexes are known to interfere with several cellular processes, including dna replication, protein synthesis, and enzymatic activity, which can lead to cell death .
Pharmacokinetics
It is known that the pharmacokinetic properties of ruthenium complexes can vary widely depending on their chemical structure . Factors such as lipophilicity, charge, and molecular size can influence their absorption, distribution, metabolism, and excretion .
Result of Action
Ruthenium complexes are known to induce cell death in cancer cells through various mechanisms, including apoptosis (programmed cell death), necrosis (cell death due to injury), and autophagy (self-degradation of cellular components) .
Action Environment
The action, efficacy, and stability of MFCD16294988 can be influenced by various environmental factors. These can include the pH of the environment, the presence of other ions or molecules, and the temperature . For instance, the stability of ruthenium complexes can be affected by the presence of reducing agents, which can lead to the reduction of ruthenium(III) to ruthenium(II) .
Properties
IUPAC Name |
[(1S,2S)-2-amino-1,2-diphenylethyl]-methylsulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N2O2S.C10H14.ClH.Ru/c1-20(18,19)17-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12;1-8(2)10-6-4-9(3)5-7-10;;/h2-11,14-15H,16H2,1H3;4-8H,1-3H3;1H;/q-1;;;+2/p-1/t14-,15-;;;/m0.../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPFGRNIWPPSEW-CEHYLXJWSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.CS(=O)(=O)[N-]C(C1=CC=CC=C1)C(C2=CC=CC=C2)N.Cl[Ru+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C)C.CS(=O)(=O)[N-][C@@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)N.Cl[Ru+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClN2O2RuS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.